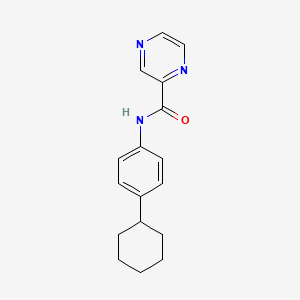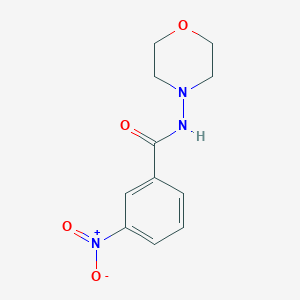![molecular formula C17H18N2O2S B5800467 N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative that has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by modulating the activity of various neurotransmitters in the brain, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria by inhibiting the activity of various enzymes and proteins. It has also been shown to modulate the activity of various neurotransmitters in the brain, which can help in the treatment of neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide in lab experiments include its ability to inhibit the growth of cancer cells and bacteria, its ability to modulate the activity of various neurotransmitters in the brain, and its anti-inflammatory and antioxidant properties. The limitations of using N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide in lab experiments include its limited solubility in water, its potential toxicity, and its potential side effects.
将来の方向性
There are several future directions for the research and development of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide. These include the development of more efficient synthesis methods, the exploration of its potential as an anticancer and antibacterial agent, the exploration of its potential in the treatment of neurological disorders, and the exploration of its potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, more research is needed to fully understand the mechanism of action of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide and its potential side effects.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzamide with 4-methylphenylthiocyanate in the presence of acetic anhydride. The reaction yields the desired compound in good yield and high purity. Other methods include the reaction of 2-aminobenzamide with 4-methylphenyl thioacetate in the presence of acetic anhydride and the reaction of 2-aminobenzamide with 4-methylphenylthioisocyanate in the presence of triethylamine.
科学的研究の応用
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been used as an antibacterial agent due to its ability to inhibit the growth of bacteria. In addition, it has been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCZMFZCQHPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)






![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)